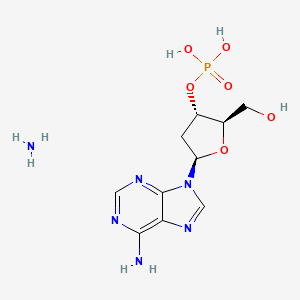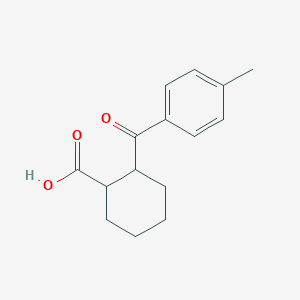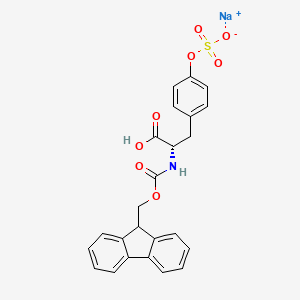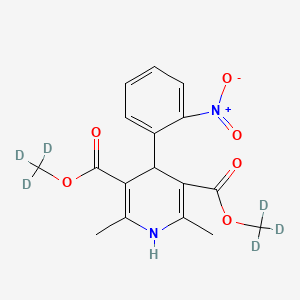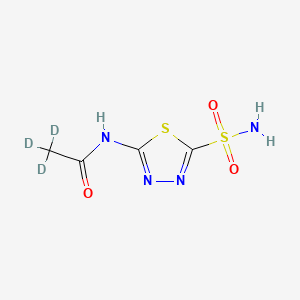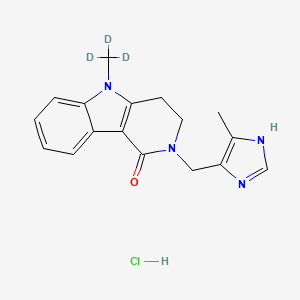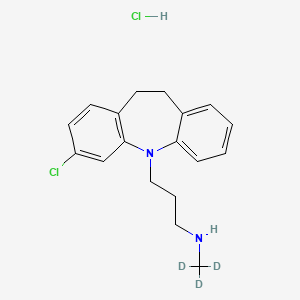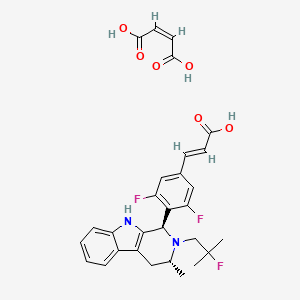
AZD9496 (maleate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
AZD9496 (maleate) is a potent and selective estrogen receptor alpha antagonist. It is an orally bioavailable selective estrogen receptor degrader, making it a valuable compound in the treatment of estrogen receptor-positive breast cancer. The compound exhibits high affinity and specificity for estrogen receptor alpha, with an IC50 value of 0.28 nM .
科学的研究の応用
AZD9496 (maleate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of estrogen receptor antagonists and their interactions with other molecules.
Biology: The compound is employed in research to understand the role of estrogen receptors in cellular processes and disease mechanisms.
Medicine: AZD9496 (maleate) is investigated for its potential therapeutic effects in treating estrogen receptor-positive breast cancer and other hormone-related disorders.
作用機序
AZD9496 (maleate) exerts its effects by binding to estrogen receptor alpha, preventing the receptor from interacting with estrogen. This inhibition disrupts the estrogen signaling pathway, leading to decreased cell proliferation and increased apoptosis in estrogen receptor-positive cancer cells. The compound also promotes the degradation of estrogen receptor alpha, further reducing its activity .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AZD9496 (maleate) involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained by reacting the intermediate with maleic acid to form the maleate salt. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of AZD9496 (maleate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
AZD9496 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, which may enhance or modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
類似化合物との比較
Similar Compounds
Fulvestrant: Another selective estrogen receptor degrader used in the treatment of breast cancer.
Tamoxifen: A selective estrogen receptor modulator that acts as an antagonist in breast tissue but can have agonistic effects in other tissues.
Raloxifene: Similar to tamoxifen, it is used for the prevention of osteoporosis and breast cancer.
Uniqueness of AZD9496 (maleate)
AZD9496 (maleate) is unique due to its high potency, selectivity, and oral bioavailability. Unlike some other estrogen receptor antagonists, it effectively degrades estrogen receptor alpha, providing a dual mechanism of action that enhances its therapeutic potential .
If you have any more questions or need further details, feel free to ask!
特性
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N2O2.C4H4O4/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;5-3(6)1-2-4(7)8/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);1-2H,(H,5,6)(H,7,8)/b9-8+;2-1-/t14-,24-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRUZXFUFGWTAG-DMSKNVGDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

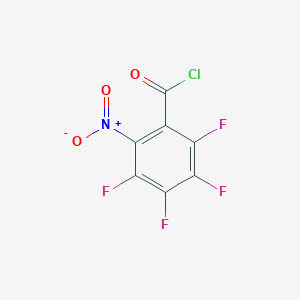
![FORSKOLIN, 7BETA-DEACETYL-7BETA-[GAMMA-(MORPHOLINO) BUTYRYL]-, HYDROCHLORIDE](/img/no-structure.png)

